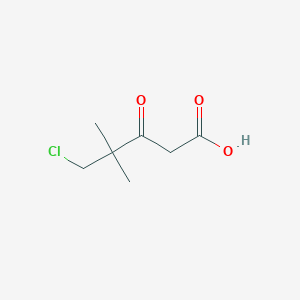
5-Chloro-4,4-dimethyl-3-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4,4-dimethyl-3-oxopentanoic acid is an organic compound with the molecular formula C7H11ClO3 It is a derivative of pentanoic acid, featuring a chlorine atom at the 5th position and two methyl groups at the 4th position, along with a ketone group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,4-dimethyl-3-oxopentanoic acid can be achieved through several methods. One common approach involves the chlorination of 4,4-dimethyl-3-oxopentanoic acid. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position.
Another method involves the use of a Grignard reagent, where 4,4-dimethyl-3-oxopentanoic acid is reacted with a suitable organomagnesium halide, followed by chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4,4-dimethyl-3-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5-chloro-4,4-dimethyl-3-hydroxypentanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5-chloro-4,4-dimethyl-3-hydroxypentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-4,4-dimethyl-3-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-4,4-dimethyl-3-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and ketone group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile, participating in various nucleophilic addition and substitution reactions. Its effects on biological systems are mediated through its interactions with enzymes and receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-3-oxopentanoic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
5-Chloro-3-oxopentanoic acid: Lacks the methyl groups, affecting its steric properties and reactivity.
5-Chloro-4,4-dimethylpentanoic acid:
Uniqueness
5-Chloro-4,4-dimethyl-3-oxopentanoic acid is unique due to the presence of both the chlorine atom and the ketone group, which confer distinct reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
824424-66-0 |
|---|---|
Formule moléculaire |
C7H11ClO3 |
Poids moléculaire |
178.61 g/mol |
Nom IUPAC |
5-chloro-4,4-dimethyl-3-oxopentanoic acid |
InChI |
InChI=1S/C7H11ClO3/c1-7(2,4-8)5(9)3-6(10)11/h3-4H2,1-2H3,(H,10,11) |
Clé InChI |
GXDZGSGPVJADFG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCl)C(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



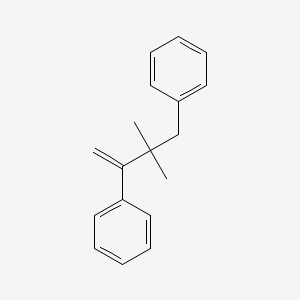
![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
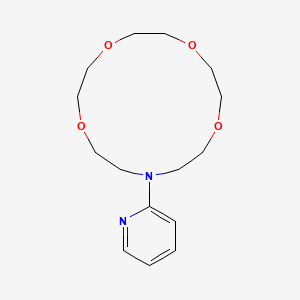
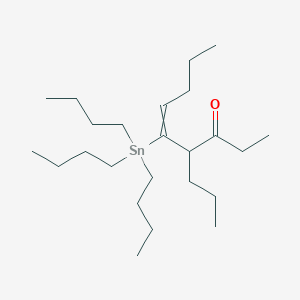
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14226403.png)
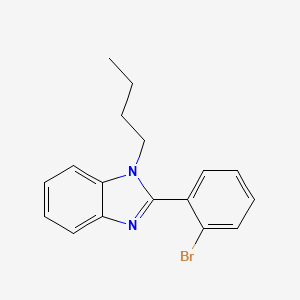

![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
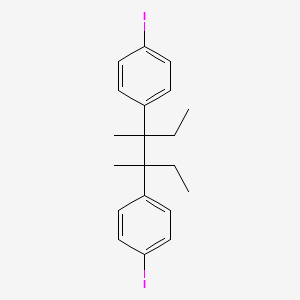
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
